tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-oxo-1H-pyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-7-5-4-6-11-8(7)13/h4-6H,1-3H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCARVZCGINFRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate

Section 1: Introduction and Overview

tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate (CAS No. 197229-63-3) is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure uniquely combines a 2-pyridone core, a privileged motif in numerous pharmacologically active compounds, with a tert-butyloxycarbonyl (Boc)-protected amine at the 3-position.[1] This configuration renders the molecule an exceptionally stable and versatile intermediate for introducing the 3-amino-2-pyridone scaffold into more complex molecular architectures.

The primary utility of this compound lies in its role as a protected precursor. The Boc group provides robust protection for the amine functionality under a wide range of reaction conditions, particularly those involving bases and nucleophiles, allowing for selective modification at other positions of the molecule.[2] Subsequent, facile removal of the Boc group under acidic conditions unmasks the primary amine, which can then serve as a key nucleophilic handle for diversification through amide bond formation, alkylations, or other amine-centric chemistries. This guide provides an in-depth analysis of its chemical properties, a logical synthetic pathway, spectroscopic profile, and core reactivity, offering practical insights for its application in synthetic research.

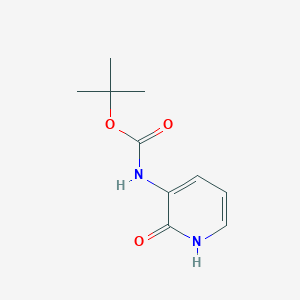

Caption: Chemical structure of this compound.

Section 2: Physicochemical Properties

The compound is typically supplied as an off-white to white solid or crystalline solid and should be stored in a dry, sealed environment at room temperature to ensure its long-term stability. Key physical and chemical identifiers are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 197229-63-3 | |

| Molecular Formula | C₁₀H₁₄N₂O₃ | |

| Molecular Weight | 210.23 g/mol | |

| IUPAC Name | This compound | |

| Appearance | Off-white to white solid | |

| Purity | ≥97% | |

| Storage | Sealed in dry, room temperature | |

| Solubility | Based on its structure, it is expected to be soluble in polar organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), methanol, and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like hexanes is likely low. | N/A |

Section 3: Synthesis and Purification

The most direct and logical synthesis of the title compound involves the N-protection of its corresponding primary amine, 3-amino-2-pyridone (CAS 33630-99-8), which is commercially available. The reaction of choice is the well-established tert-butoxycarbonylation using di-tert-butyl dicarbonate ((Boc)₂O).[2] This reaction proceeds cleanly and is highly chemoselective for the amino group.

The causality behind this choice is rooted in the high reliability and efficiency of (Boc)₂O as a protecting agent for amines. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), which serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts generated during the reaction.[3]

Caption: Workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis

-

Objective: To synthesize this compound from 3-amino-2-pyridone.

-

Materials:

-

3-Amino-2-pyridone (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 eq)

-

Triethylamine (TEA) (1.5 eq) or DMAP (catalytic, ~0.1 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

-

-

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-2-pyridone (1.0 eq).

-

Dissolve or suspend the starting material in anhydrous THF (or DCM) to a concentration of approximately 0.1-0.2 M.

-

Add the base, triethylamine (1.5 eq). If using DMAP, it can be added now.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise or as a solution in the reaction solvent. An exotherm may be observed. The reaction is typically stirred at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

-

Workup: Upon completion, concentrate the reaction mixture in vacuo.

-

Redissolve the residue in ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine. The aqueous washes remove excess base and water-soluble byproducts.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: The crude material is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure title compound.

-

Section 4: Spectroscopic Characterization

Structural verification is paramount. While experimental spectra are not publicly cataloged, the expected spectroscopic data can be reliably predicted based on the known chemical shifts of the constituent fragments and general principles of spectroscopy.

| Spectroscopic Data (Predicted) | |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.0-8.5 (br s, 1H, NH -Boc), ~7.2-7.4 (m, 1H, Pyridone-H), ~7.0-7.2 (m, 1H, Pyridone-H), ~6.1-6.3 (m, 1H, Pyridone-H), ~1.50 (s, 9H, -C(CH ₃)₃). The pyridone NH proton is often very broad and may exchange. |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~165 (Pyridone C =O), ~153 (Carbamate C =O), ~140-145 (Pyridone quat. C), ~130-135 (Pyridone CH), ~120-125 (Pyridone quat. C), ~105-110 (Pyridone CH), ~81 (C (CH₃)₃), ~28.3 (C(C H₃)₃). |

| FT-IR (ATR) | ν (cm⁻¹): ~3300 (N-H stretch, carbamate), ~3100 (N-H stretch, pyridone), ~2980 (C-H stretch, alkyl), ~1700 (C=O stretch, carbamate), ~1650 (C=O stretch, pyridone amide). |

Justification: The predicted ¹H NMR singlet at ~1.50 ppm for 9 protons is highly characteristic of the tert-butyl group in a Boc-carbamate.[4][5] The chemical shifts for the pyridone ring protons are estimated based on their electronic environment, with protons adjacent to the carbonyl and nitrogen atoms appearing at distinct positions. The IR stretches correspond to standard frequencies for N-H bonds and the two distinct carbonyl groups present in the molecule.

Section 5: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is defined by the reactivity of its Boc-protecting group.

Boc Group Deprotection

The Boc group is the cornerstone of this reagent's utility, providing a robust shield for the amine that is easily removed under specific conditions. It is stable to basic, nucleophilic, and reductive conditions but is readily cleaved by strong acids.[3]

The mechanism of deprotection involves protonation of the carbamate carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl). This is followed by the loss of the stable tert-butyl cation, which typically forms isobutylene. The resulting unstable carbamic acid intermediate spontaneously decarboxylates (loses CO₂) to yield the protonated primary amine.[3]

Caption: Reaction scheme for the acid-mediated deprotection of the Boc group.

Experimental Protocol: Boc Deprotection

-

Objective: To deprotect the amine of this compound.

-

Materials:

-

This compound (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

Dissolve the Boc-protected compound in DCM (approx. 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

-

Workup: Upon completion, carefully concentrate the mixture in vacuo to remove excess TFA and DCM.

-

The resulting residue, the TFA salt of the amine, can be used directly or neutralized. To obtain the free amine, dissolve the residue in DCM and carefully add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield 3-amino-2-pyridone.

-

The resulting 3-amino-2-pyridone is a potent nucleophile, ready for use in subsequent synthetic transformations, making the title compound a critical gateway to libraries of novel 3-substituted 2-pyridones for screening in drug discovery programs.[6]

Section 6: Safety and Handling

As a research chemical, this compound should be handled with appropriate care in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.

The direct precursor, 3-amino-2-pyridone, is known to cause skin and serious eye irritation (GHS Hazard Statements H315, H319). It is prudent to assume the title compound carries similar risks. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse affected areas thoroughly with water.

Section 7: Conclusion

This compound is a high-value synthetic intermediate designed for stability, reliability, and versatility. Its primary function as a Boc-protected amine on a pharmacologically relevant 2-pyridone scaffold allows for controlled and sequential synthetic manipulations. The straightforward and high-yielding protocols for both its synthesis and subsequent deprotection make it an indispensable tool for researchers and scientists in the field of organic synthesis and pharmaceutical development. Understanding its core chemical properties and reactivity is key to leveraging its full potential in the creation of novel chemical entities.

Section 8: References

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available at: [Link]

-

Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Available at:

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

-

Supporting Information. Characterization Data of the Products. Available at: [Link]

-

PubMed Central (PMC). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Available at: [Link]

-

Journal of the Chemical Society, Dalton Transactions. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Available at: [Link]

-

PubMed. Synthesis of N-Substituted 3-Amino-2-pyridones. Available at: [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]

-

Google Patents. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. Available at:

-

ResearchGate. Proposed reaction pathway for the synthesis of N-amino-2-pyridones. Available at: [Link]

-

RSC Publishing. Dual protection of amino functions involving Boc. Available at: [Link]

-

ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Available at: [Link]

-

MDPI. Synthesis and Reactions of Substituted 3-amino-2-furyl(aryl)-thieno[2,3-b]pyridines. Available at: [Link]

-

PubChem. Di-tert-butyl (2-oxopropane-1,3-diyl)dicarbamate. Available at: [Link]

-

PubChem. (S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate. Available at: [Link]

Sources

- 1. Synthesis of N-Substituted 3-Amino-2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. rsc.org [rsc.org]

- 5. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate

This guide provides a comprehensive overview of the synthesis and characterization of tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate, a key heterocyclic scaffold of interest to researchers, scientists, and drug development professionals. The methodologies detailed herein are presented with a focus on the underlying chemical principles and practical considerations to ensure reproducibility and scalability.

Introduction: The Significance of the 2-Pyridone Moiety

The 2-pyridone ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and natural products. Its unique electronic and structural features, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its successful application in the design of novel therapeutics. The introduction of a tert-butoxycarbonyl (Boc) protected amine at the 3-position provides a versatile handle for further synthetic elaboration, making the title compound a valuable intermediate for the construction of diverse chemical libraries.

Strategic Synthesis: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence commencing with the commercially available 3-amino-2-hydroxypyridine. This strategy involves the chemoselective protection of the amino group followed by the oxidation of the hydroxypyridine to the corresponding pyridone.

Part 1: Chemoselective Boc Protection of 3-Amino-2-hydroxypyridine

The initial step focuses on the selective protection of the exocyclic amino group of 3-amino-2-hydroxypyridine. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a range of reaction conditions and its facile, acid-labile removal.[1] The reaction proceeds by treating 3-amino-2-hydroxypyridine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.

The choice of base and solvent is critical to ensure high chemoselectivity, favoring N-acylation over O-acylation of the hydroxyl group. The greater nucleophilicity of the amino group compared to the hydroxyl group generally directs the reaction to the desired product. Common bases for this transformation include triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[2]

Causality of Experimental Choices:

-

(Boc)₂O: This reagent is widely used for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and carbon dioxide).

-

Base (TEA or DMAP): The base serves to deprotonate the amino group, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of (Boc)₂O. DMAP can be used in catalytic amounts to accelerate the reaction.

-

Solvent (DCM or THF): Anhydrous, aprotic solvents are chosen to prevent hydrolysis of (Boc)₂O and to avoid side reactions.

Part 2: Oxidation to the 2-Pyridone Core

The second and final step involves the oxidation of the intermediate, tert-butyl (2-hydroxypyridin-3-yl)carbamate, to the target 2-pyridone. This transformation is a dehydrogenation reaction. While various oxidizing agents can effect this transformation, manganese dioxide (MnO₂) is a mild and effective choice for the oxidation of allylic and benzylic-type alcohols, which is analogous to the hydroxyl group of the 2-hydroxypyridine tautomer.[3][4][5]

The reaction is typically carried out by stirring the Boc-protected intermediate with an excess of activated MnO₂ in an inert solvent. The reaction progress can be conveniently monitored by thin-layer chromatography (TLC).

Causality of Experimental Choices:

-

Manganese Dioxide (MnO₂): As a heterogeneous reagent, MnO₂ offers the advantage of a simple workup procedure, as the excess reagent and manganese byproducts can be removed by filtration.[3] Its mild reactivity profile is suitable for substrates with sensitive functional groups like the Boc-carbamate.

-

Solvent (e.g., Chloroform, Dichloromethane): The choice of solvent should ensure sufficient solubility of the starting material while being inert to the oxidizing agent.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyridone ring protons, the NH of the carbamate, the NH of the pyridone, and a characteristic singlet for the tert-butyl group (around 1.5 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbon of the pyridone, the carbonyl carbon of the carbamate, the quaternary carbon of the tert-butyl group, and the carbons of the pyridone ring. |

| FTIR | Characteristic stretching frequencies for N-H bonds (carbamate and pyridone), C=O stretching (carbamate and pyridone), and C-N stretching. The pyridone C=O stretch is typically observed in the range of 1650-1680 cm⁻¹.[6] |

| Mass Spec. | The molecular ion peak [M+H]⁺ is expected. A prominent fragment corresponding to the loss of the tert-butyl group or the entire Boc group is also anticipated.[7] |

| Melting Point | A sharp melting point is indicative of a pure crystalline solid. |

Detailed Experimental Protocols

Synthesis of tert-Butyl (2-hydroxypyridin-3-yl)carbamate

-

To a stirred solution of 3-amino-2-hydroxypyridine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere, add triethylamine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM (2 mL/mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl (2-hydroxypyridin-3-yl)carbamate.

Synthesis of this compound

-

To a solution of tert-butyl (2-hydroxypyridin-3-yl)carbamate (1.0 eq) in chloroform (20 mL/mmol), add activated manganese dioxide (5.0 eq).

-

Stir the resulting suspension vigorously at room temperature for 24-48 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂.

-

Wash the Celite pad with additional chloroform.

-

Combine the filtrates and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.

Concluding Remarks

This guide outlines a robust and logical synthetic pathway for the preparation of this compound. The presented protocols are grounded in established chemical principles and offer a solid foundation for researchers to produce this valuable synthetic intermediate. The detailed characterization data, while based on analogous structures, provide a reliable framework for the verification of the final product. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

-

Synthesis of N-Substituted 3-Amino-2-pyridones. Organic Letters. [Link][8]

-

Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. MDPI. [Link][6][10]

-

Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. Google Patents. [11]

-

Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. Google Patents. [12]

-

Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. Canadian Science Publishing. [Link][13]

-

Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PMC. [Link][14]

-

This compound | MFCD18831466. Hoffman Fine Chemicals. [Link][16]

-

Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. [Link][17]

-

Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link][7]

-

tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. PMC. [Link][18]

-

Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. Google Patents. [19]

-

Novel Synthesis of 3-Amino-2-pyrones and 3-Hydroxy-4-pyridones via Double Ring-Opening Reactions of 4-Pyrone Epoxides with Amines. J-Global. [Link][20]

-

Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents. [21]

-

Preparation method of 3-amino-2-hydroxypyridine. Google Patents. [22]

-

A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. Google Patents. [23]

-

TERT.-BUTYL-N-[2-[N-[(1RS,2RS,3RS)-2-HYDROXY-3-(2-OXO-PYRROLIDIN-1-YL)-CYCLOHEXYL]-BENZAMIDO]-ETHYL]-CARBAMATE. SpectraBase. [Link][25]

-

Synthesis and Characterization of Some Complexes of Cr(II) with 3-Cyano-2(1H)-pyridone Derivatives as Ligands. Asian Journal of Chemistry. [Link][26]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. [Link][1]

-

Selective Oxidation of Amines to Imines or Nitriles by Manganese Dioxide in Air. ResearchGate. [Link][27]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link][28]

-

Ion fragmentation of small molecules in mass spectrometry. [Link][29]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link][2]

-

Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow. [Link][31]

-

Oxidative Transformation of Controlled Substances by Manganese Dioxide. PubMed. [Link][3]

-

Manganese Dioxide Oxidation of Hydroxylamines to Nitrones. ResearchGate. [Link][4]

-

Oxidative Transformation of Controlled Substances by Manganese Dioxide. ResearchGate. [Link][5]

-

(PDF) Preparation and characterisation of chemical manganese dioxide: Effect of the operating conditions. ResearchGate. [Link][32]

Sources

- 1. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Oxidative Transformation of Controlled Substances by Manganese Dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Synthesis of N-Substituted 3-Amino-2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. sciforum.net [sciforum.net]

- 11. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 12. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | C10H14N2O3 | CID 11138359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. hoffmanchemicals.com [hoffmanchemicals.com]

- 17. preprints.org [preprints.org]

- 18. tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 20. Novel Synthesis of 3-Amino-2-pyrones and 3-Hydroxy-4-pyridones via Double Ring-Opening Reactions of 4-Pyrone Epoxides with Amines | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 21. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 22. CN103664764A - Preparation method of 3-amino-2-hydroxypyridine - Google Patents [patents.google.com]

- 23. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 24. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 25. dev.spectrabase.com [dev.spectrabase.com]

- 26. asianpubs.org [asianpubs.org]

- 27. researchgate.net [researchgate.net]

- 28. whitman.edu [whitman.edu]

- 29. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 30. m.youtube.com [m.youtube.com]

- 31. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 32. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of CAS Number 197229-63-3

A Note on Chemical Identity: Resolving Ambiguity

It is imperative to clarify that the CAS number 197229-63-3 is definitively assigned to tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate .[1][2][3] Initial database searches may occasionally associate this CAS number with other compounds, such as 2-Amino-5-chloro-N,3-dimethylbenzamide, which is an intermediate in pesticide synthesis. This guide will focus exclusively on the spectroscopic data and analysis of this compound. Researchers are advised to confirm the identity of their samples by cross-referencing the comprehensive spectroscopic data provided herein.

Molecular Structure and Spectroscopic Overview

This compound is a substituted pyridinone with a molecular formula of C₁₀H₁₄N₂O₃ and a molecular weight of 210.23 g/mol .[3] The structural elucidation and confirmation of this compound rely on a synergistic application of several spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system for chemical identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| tert-butyl (9H) | ~1.5 | Singlet | 9H |

| Pyridinone CH (3H) | 6.0 - 8.0 | Multiplets | 3H |

| NH (carbamate) | 8.0 - 9.0 | Broad Singlet | 1H |

| NH (pyridinone) | 11.0 - 12.0 | Broad Singlet | 1H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| tert-butyl (CH₃) | ~28 |

| tert-butyl (quaternary) | ~80 |

| Pyridinone C=C | 100 - 140 |

| Pyridinone C-N | ~145 |

| Carbamate C=O | ~155 |

| Pyridinone C=O | ~160 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Record the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature (298 K).

-

Use a standard pulse program with a 90° pulse angle.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-13 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

-

A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Causality in NMR Experimental Choices

The choice of a high-field NMR spectrometer (≥400 MHz) is crucial for achieving better signal dispersion, which is particularly important for resolving the complex multiplets of the pyridinone ring protons. DMSO-d₆ is often a good solvent choice for this compound due to its ability to dissolve polar compounds and the fact that the acidic NH protons will be observable, whereas they might exchange with deuterium in solvents like D₂O.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule.[4] Different types of bonds absorb infrared radiation at specific frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present.

Key IR Absorption Bands

The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands in the IR spectrum.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Medium, Broad | N-H stretching (pyridinone and carbamate) |

| 2950-3000 | Medium | C-H stretching (aliphatic and aromatic) |

| ~1700 | Strong | C=O stretching (carbamate) |

| ~1650 | Strong | C=O stretching (pyridinone amide) |

| 1550-1650 | Medium | C=C stretching (aromatic ring) |

| 1150-1250 | Strong | C-O stretching (carbamate) |

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

The Rationale for ATR-FTIR

The ATR technique is favored for its simplicity, speed, and minimal sample preparation requirements, making it a highly efficient method for routine analysis of solid samples.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Predicted Mass Spectrometry Data

For this compound, we would expect to see the following in its mass spectrum:

-

Molecular Ion (M⁺): An m/z of approximately 210, corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

-

Key Fragmentation Patterns: A prominent fragment would be expected at m/z 154, corresponding to the loss of the tert-butyl group ([M-56]⁺). Another likely fragmentation would be the loss of isobutene, resulting in a fragment at m/z 154. Further fragmentation of the pyridinone ring would also be observed.

Experimental Protocol for Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

-

Chromatography:

-

Inject a small volume of the sample solution (e.g., 1-5 µL) onto a C18 reverse-phase HPLC column.

-

Elute the compound using a gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an acid like formic acid to promote ionization.

-

-

Mass Spectrometry:

-

Ionize the eluting compound using an Electrospray Ionization (ESI) source in positive ion mode.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

If the instrument has tandem MS (MS/MS) capabilities, select the molecular ion (m/z 210) for fragmentation to confirm the predicted fragmentation patterns.

-

The Advantage of LC-MS

Using LC-MS allows for the separation of the target compound from any impurities before it enters the mass spectrometer, ensuring that the resulting mass spectrum is clean and representative of the pure compound.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis and the key structural features of this compound.

Caption: Structure of this compound with key atoms for NMR analysis.

Caption: Predicted fragmentation pathway in mass spectrometry.

References

-

PubChem. This compound. [Link]

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Hoffman Fine Chemicals. CAS 197229-63-3 | this compound. [Link]

-

MDPI. tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. [Link]

-

Structural Analysis of the 20S Proteasome Using Native Mass Spectrometry and Ultraviolet Photodissociation. [Link]

-

Infrared spectroscopy - Wikipedia. [Link]

Sources

- 1. This compound | C10H14N2O3 | CID 11138359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. This compound | 197229-63-3 [sigmaaldrich.com]

- 4. Tert-butyl (1,3-dioxoisoindolin-2-yl)(ethyl)carbamate [synhet.com]

- 5. tert-butyl N-(2-hydroxyethyl)carbamate | C7H15NO3 | CID 2733206 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of tert-butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate, a key heterocyclic building block in medicinal chemistry. The 2-pyridone core is a privileged scaffold in drug discovery, and understanding the three-dimensional arrangement and conformational preferences of its derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies. This document synthesizes experimental methodologies and computational approaches to elucidate the structural intricacies of this molecule, offering researchers, scientists, and drug development professionals a robust framework for its characterization. We delve into the theoretical underpinnings and practical applications of single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and Density Functional Theory (DFT) calculations to provide a holistic view of its static and dynamic structure.

Introduction: The Significance of the 3-Amino-2-pyridone Scaffold

The 2-pyridone motif and its derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The introduction of an N-tert-butoxycarbonyl (Boc) protected amine at the 3-position, yielding this compound, creates a versatile intermediate for the synthesis of more complex molecules. The Boc protecting group not only facilitates synthetic transformations but also introduces specific steric and electronic features that influence the molecule's conformation and potential interactions with biological targets.

A thorough understanding of the molecule's three-dimensional structure and conformational landscape is critical for:

-

Predicting Binding Modes: The spatial arrangement of the pyridone ring, the carbonyl group, and the bulky tert-butyl group dictates how the molecule can fit into the active site of a protein.

-

Understanding Reactivity: The conformation of the carbamate group can influence the accessibility of the N-H proton and the carbonyl oxygen, affecting its reactivity in subsequent synthetic steps.

-

Interpreting Spectroscopic Data: A clear conformational model is essential for the accurate assignment of NMR signals and the interpretation of other spectroscopic data.

This guide will explore the key structural features of this compound, with a focus on the planarity of the pyridone ring and the rotational dynamics of the carbamate side chain.

Elucidating the Solid-State Structure: Single-Crystal X-ray Diffraction

While a specific crystal structure for this compound is not publicly available at the time of this writing, single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state conformation of a molecule. The insights gained from the crystal structures of closely related compounds provide a strong foundation for understanding its likely packing and intramolecular interactions.

For instance, the crystal structure of tert-butyl N-(thiophen-2-yl)carbamate reveals a dihedral angle of 15.79 (14)° between the thiophene ring and the carbamate group, indicating a near-planar arrangement.[2] In contrast, the structure of tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate shows a more twisted conformation, with a dihedral angle of 56.78(10)° between the phenyl ring and the carboxylic group of the Boc moiety.[3] These examples highlight the influence of the aromatic system and crystal packing forces on the conformation of the carbamate group.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the typical steps for obtaining a crystal structure, which would be applicable to this compound.

-

Crystallization:

-

Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane).

-

Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals. The choice of solvent and method is often empirical and may require screening of various conditions.

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain integrated intensities and correct for experimental factors.

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

-

Refine the structural model against the experimental data using least-squares methods to optimize atomic coordinates, and thermal parameters.

-

The expected output from a successful crystal structure determination would provide precise data on bond lengths, bond angles, and torsion angles, as well as details of intermolecular interactions such as hydrogen bonding.

Conformational Dynamics in Solution: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. For this compound, NMR can provide insights into the conformation of the pyridone ring and the rotational barrier around the C-N bond of the carbamate group.

Key Conformational Feature: Carbamate C-N Bond Rotation

The C-N bond in carbamates has a partial double bond character, which leads to hindered rotation and the potential for syn and anti rotamers.[1][4] The energy barrier for this rotation is typically in the range of 12-16 kcal/mol for N-arylcarbamates.[5][6] This rotational barrier can be influenced by electronic effects of substituents on the aryl ring and the polarity of the solvent.[1][7]

The electron-withdrawing nature of the 2-pyridone ring is expected to influence the rotational barrier of the carbamate C-N bond in the title compound.

Experimental Protocol: Variable Temperature NMR (VT-NMR)

VT-NMR is the primary experimental technique used to determine the rotational energy barrier (ΔG‡) of the carbamate C-N bond.

-

Sample Preparation: Dissolve a sample of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that has a wide temperature range.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature. The signals for protons near the carbamate group may appear broadened if the rate of rotation is intermediate on the NMR timescale.

-

Low-Temperature Spectra: Gradually decrease the temperature of the NMR probe and acquire spectra at different temperatures. As the temperature is lowered, the rate of rotation slows down. If the barrier is high enough, the single broadened peak will resolve into two distinct sets of signals, corresponding to the two rotamers.

-

High-Temperature Spectra: Increase the temperature above room temperature. As the temperature rises, the rate of rotation increases, and the signals will sharpen into a single time-averaged peak.

-

Data Analysis: The coalescence temperature (Tc), where the two resolved signals merge into a single broad peak, can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier using the Eyring equation.

Expected ¹H and ¹³C NMR Spectral Features

-

¹H NMR: The spectrum would show characteristic signals for the pyridone ring protons, an N-H proton from the carbamate, and a sharp singlet for the nine equivalent protons of the tert-butyl group.[8]

-

¹³C NMR: The spectrum would display signals for the carbonyl carbons of the pyridone and carbamate groups, the carbons of the pyridone ring, and the quaternary and methyl carbons of the tert-butyl group.[8][9][10] The chemical shifts of the carbonyl carbons can be sensitive to the solvent polarity and hydrogen bonding interactions.[10]

In Silico Analysis: Computational Modeling with Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to predict and understand the molecular structure and conformational preferences of molecules.[11] DFT calculations can be used to determine the optimized geometries of different conformers, calculate their relative energies, and predict spectroscopic properties.

Methodology: DFT Geometry Optimization and Conformational Analysis

A typical computational workflow for analyzing this compound is as follows:

-

Initial Structure Generation: Build the 3D structure of the molecule using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers, primarily by rotating around the C-N and N-C(pyridone) single bonds.

-

Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger).[11]

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

-

Transition State Search: To determine the rotational barrier of the carbamate C-N bond, perform a transition state search for the rotation. This involves identifying the geometry of the transition state connecting the two stable rotamers and calculating its energy. The difference in energy between the ground state and the transition state provides the rotational energy barrier.

The results of these calculations can provide valuable data on bond lengths, bond angles, dihedral angles, and the relative stabilities of different conformers.

Visualization of the Computational Workflow

Caption: A typical workflow for the computational analysis of molecular conformation using DFT.

Summary of Structural and Conformational Data

The following table summarizes the expected and literature-derived data for the key structural parameters of this compound.

| Parameter | Expected/Literature Value | Method of Determination | Reference |

| Pyridone Ring | |||

| Planarity | Expected to be largely planar | X-ray Diffraction, DFT | N/A |

| Carbamate Group | |||

| C-N Bond Length | ~1.35 - 1.41 Å | X-ray Diffraction, DFT | [5][6] |

| C-N Rotational Barrier (ΔG‡) | ~12-16 kcal/mol | VT-NMR, DFT | [1][5][6] |

| Dihedral Angle (Pyridone-Carbamate) | Dependent on solid vs. solution state | X-ray Diffraction, NMR, DFT | [2][3] |

| tert-Butyl Group | |||

| ¹H NMR Chemical Shift | ~1.5 ppm | ¹H NMR | [8] |

| ¹³C NMR Chemical Shift (Quaternary C) | ~80 ppm | ¹³C NMR | [8][9] |

| ¹³C NMR Chemical Shift (Methyl C) | ~28 ppm | ¹³C NMR | [8][9] |

Conclusion

The molecular structure and conformation of this compound are governed by the interplay of the planar 2-pyridone ring and the conformationally flexible N-Boc group. While a definitive solid-state structure from X-ray crystallography is yet to be reported, a combination of experimental techniques and computational modeling provides a detailed picture of its structural landscape. The key conformational feature is the hindered rotation around the carbamate C-N bond, which can be probed using variable temperature NMR and modeled with DFT calculations. This technical guide provides researchers with the foundational knowledge and methodologies to thoroughly characterize this important synthetic intermediate, thereby enabling more informed decisions in the design and development of novel 2-pyridone-based therapeutic agents.

References

-

Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study. Structural Chemistry. Available at: [Link]

-

Unusually low barrier to carbamate C-N rotation. The Journal of Organic Chemistry. Available at: [Link]

-

Unusually Low Barrier to Carbamate C−N Rotation. The Journal of Organic Chemistry. Available at: [Link]

-

Supporting Information for "A mild and efficient N-tert-butoxycarbonylation of amines using recyclable 2,2,2-trifluoroethanol as solvent and catalyst". [No Source Title Available]. Available at: [Link]

-

Solvent Effects on the Barrier to Rotation in Carbamates. The Journal of Organic Chemistry. Available at: [Link]

-

Hindered internal rotation in carbamates: An NMR study of the conformations of alkyl and aryl N-(alkylsulfonylmethyl)-N-methylcarbamates and aryl N-(arylsulfonylmethyl). ResearchGate. Available at: [Link]

-

DFT Optimized Geometries for I, II and III. ResearchGate. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

-

Substituent effects on the barrier to carbamate C–N rotation. University of Notre Dame. Available at: [Link]

-

Synthesis of N-Substituted 3-Amino-2-pyridones. PubMed. Available at: [Link]

-

tert-Butyl N-(thiophen-2-yl)carbamate. National Center for Biotechnology Information. Available at: [Link]

-

tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. MDPI. Available at: [Link]

Sources

- 1. www3.nd.edu [www3.nd.edu]

- 2. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Unusually low barrier to carbamate C-N rotation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

- 10. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 11. researchgate.net [researchgate.net]

tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate reactivity and stability

An In-depth Technical Guide to the Reactivity and Stability of tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate

Abstract

This compound (CAS RN: 197229-63-3) is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery.[1] Its structure features a 2-pyridone core, a known "privileged scaffold" in pharmaceutical development, functionalized with a Boc-protected amine at the 3-position.[2] This strategic combination allows for a wide range of chemical manipulations, making it an invaluable intermediate for the synthesis of complex molecular architectures and compound libraries.[3][4] This guide provides a comprehensive technical overview of the compound's reactivity, detailing key transformations such as deprotection, N-alkylation, and its utility in cross-coupling schemes. Furthermore, it delineates the compound's stability profile under various chemical and physical conditions, offering researchers and drug development professionals the foundational knowledge required for its effective handling, storage, and application in synthesis.

Core Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 197229-63-3 | [1][5] |

| Molecular Formula | C₁₀H₁₄N₂O₃ | [1][6] |

| Molecular Weight | 210.23 g/mol | [1][5] |

| IUPAC Name | This compound | [5] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 105 - 110 °C | [7] |

| Storage Conditions | Sealed in dry, 2-8°C | [7][8] |

Chemical Reactivity Profile

The reactivity of this molecule is dominated by the interplay between the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the nucleophilic/amphiphilic nature of the 2-pyridone ring system.

Deprotection of the Carbamate Group (N-Boc Cleavage)

The most fundamental reaction is the removal of the Boc group to unmask the primary amine at the C3 position. This transformation is readily achieved under acidic conditions.[9]

Mechanism: The mechanism involves protonation of the carbamate carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation and a transient carbamic acid, which rapidly decarboxylates to yield the free amine and carbon dioxide.[10][11] The generation of the tert-butyl cation is a critical aspect of this reaction, as it can lead to side reactions by alkylating other nucleophilic sites in the molecule or solvent if not properly scavenged.[10]

Experimental Protocol: Trifluoroacetic Acid (TFA) Mediated Deprotection

This protocol describes a standard method for Boc group removal.

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

-

Acid Addition: To the stirred solution at 0°C, add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Neutralization: Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

-

Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 3-amino-2-pyridone, which can be purified further by column chromatography or recrystallization.

Causality Note: The use of a strong acid like TFA ensures rapid and complete cleavage of the Boc group.[9] The low temperature at the start of the addition helps to control any potential exotherm.

N-Alkylation of the Pyridone Ring

The 2-pyridone ring contains an acidic N-H proton (pKa ≈ 11-12 in DMSO) that can be deprotonated with a suitable base to form a nucleophilic pyridonate anion. This anion readily undergoes alkylation with various electrophiles.

Reaction Principle: The reaction typically proceeds via an SN2 mechanism. The choice of base is critical; common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.[12]

Experimental Protocol: General N-Alkylation

-

Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DMF.

-

Deprotonation: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0°C. Allow the mixture to stir for 30 minutes at room temperature.

-

Alkylation: Add the alkylating agent (e.g., benzyl bromide or methyl iodide, 1.1 eq) dropwise.

-

Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-60°C) until TLC or LC-MS indicates completion (typically 2-16 hours).

-

Workup: Cool the reaction to room temperature and carefully quench by adding water.

-

Isolation: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Note: The use of an inert atmosphere is crucial when working with strong, moisture-sensitive bases like NaH. K₂CO₃ is a milder, safer alternative suitable for more reactive alkylating agents.

Utility in Cross-Coupling Reactions

While the title compound itself is not typically a direct substrate for cross-coupling, it serves as an excellent precursor to substrates for powerful C-C and C-N bond-forming reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. This requires a two-step modification: deprotection followed by halogenation of the pyridone ring.

Synthetic Strategy:

-

Deprotection: The Boc group is removed as described in Section 2.1 to yield 3-amino-2-pyridone.

-

Halogenation: The resulting 3-amino-2-pyridone can be regioselectively halogenated, for instance at the C5 position, using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).

-

Cross-Coupling: The resulting 3-amino-5-halo-2-pyridone is now a suitable substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.[13][14]

Stability Profile

Understanding the stability of this compound is essential for its successful application and storage. The primary point of lability is the Boc-protecting group.

Summary of Stability

The following table summarizes the compound's stability under common laboratory conditions.

| Condition | Stability | Outcome / Notes | Reference(s) |

| Strong Acid (e.g., TFA, HCl) | Labile | Rapid deprotection to the corresponding amine. | [9][10][11] |

| Aqueous Acid (pH < 4) | Moderately Labile | Slow hydrolysis of the Boc group occurs over time.[15] | [16] |

| Aqueous Base (pH > 9) | Stable | The Boc group and pyridone ring are generally stable. | [15][17] |

| Strong Anhydrous Base (e.g., NaH, LDA) | Reactive | Deprotonation of the pyridone N-H occurs. The Boc group is stable. | [17] |

| Common Reductants (e.g., H₂/Pd, NaBH₄) | Stable | The Boc group and pyridone ring are generally inert to these conditions. | [17] |

| Common Oxidants (e.g., MnO₂, PCC) | Stable | Generally stable, though harsh oxidants may affect the pyridone ring. | [17] |

| Thermal | Stable at RT | Stable at moderate temperatures (e.g., up to ~80°C) in neutral or basic media.[16] Recommended storage is at 2-8°C for long-term stability. | [8] |

| Light | Generally Stable | No significant photosensitivity is reported, but storage in amber vials is good practice. |

Acid-Mediated Degradation

The principal degradation pathway is acid-catalyzed hydrolysis of the carbamate. This reaction is highly dependent on the acid strength and temperature.[16] While useful for planned deprotection, accidental exposure to acidic conditions during workup or chromatography can lead to unintended cleavage and yield loss. It is crucial to maintain neutral or slightly basic conditions if the Boc group needs to be preserved.

Handling and Storage Recommendations

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator (2-8°C) and protected from moisture.[8]

-

Handling: Handle in a well-ventilated area. Avoid contact with strong acids. All chemical products should be handled by qualified individuals with appropriate training, recognizing that they may have unknown hazards.[1]

-

Incompatibilities: Strong oxidizing agents and strong acids.

References

-

Vautravers, N., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH Public Access. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Hoffman Fine Chemicals. CAS 197229-63-3 | this compound. Available from: [Link]

-

Li, B., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. Journal of Organic Chemistry, 71(24), 9045-50. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable. tert-Butyl Carbamate (BOC) Deprotection Reagent Guide. Available from: [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]

-

Saint-Denis, T. G., et al. (2018). From Mono-N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C–H Activation. Accounts of Chemical Research, 51(3), 530-543. Available from: [Link]

-

ResearchGate. Scheme 7. Reaction of alcohol 2 with tert-butyl carbamate (43). Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

Cha, J. Y., et al. (2022). tert-Butyl(2-oxo-2H-pyran-5-yl)carbamate as the First Chameleon Diene Bearing an Electron-Donating Substituent. Molecules, 27(17), 5650. Available from: [Link]

-

ResearchGate. Is the protecting group boc of the amino group stable at 37°C?. Available from: [Link]

-

Schiaffo, C. E., et al. (2012). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 17(11), 13396-13411. Available from: [Link]

-

ResearchGate. Cascade Transformations of 3-Amino-2-benzoylthieno[2,3-b]pyridines. Available from: [Link]

-

Thomson, D. S., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 68(14), 5548-5559. Available from: [Link]

-

Wang, Y., et al. (2020). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry, 18(3), 436-440. Available from: [Link]

-

Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133. Available from: [Link]

-

Organic Chemistry Portal. Amino Protecting Groups Stability. Available from: [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]

-

Ghorbani-Vaghei, R., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1260-1268. Available from: [Link]

-

Dipòsit Digital de la Universitat de Barcelona. A study on the thermal stability of carbamate and carbonate derivatives of N-(pyridin-2-yl)-2-aminoethanol. Available from: [Link]

-

Semantic Scholar. Synthesis of N-Substituted 3-Amino-2-pyridones. Available from: [Link]

-

ResearchGate. On the Selective N-Methylation of BOC-Protected Amino Acids. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. Available from: [Link]

-

Tenti, G., et al. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 26(6), 1649. Available from: [Link]

-

Jukić, M., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(2), 81-99. Available from: [Link]

-

National Institutes of Health. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Available from: [Link]

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

National Institutes of Health. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Available from: [Link]

-

The Good Scents Company. 2-pyridone. Available from: [Link]

- Google Patents. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

-

Houston, Z. H. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Available from: [Link]

-

Quiroga, J., et al. (2021). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 11(48), 30148-30173. Available from: [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

- Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 197229-63-3 [sigmaaldrich.com]

- 6. This compound | C10H14N2O3 | CID 11138359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. chemscene.com [chemscene.com]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Amino Protecting Groups Stability [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. Boc-Protected Amino Groups [organic-chemistry.org]

A Theoretical Investigation of tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate: A Computational Chemistry Whitepaper

Abstract

The pyridinone scaffold is a cornerstone in medicinal chemistry, valued for its ability to engage in critical hydrogen bonding interactions within biological systems.[1] This whitepaper presents a comprehensive theoretical analysis of a specific derivative, tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate (CAS RN: 197229-63-3).[2][3] Utilizing Density Functional Theory (DFT), we explore the molecule's structural, electronic, and spectroscopic properties. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this molecule's conformational landscape and electronic character, which are pivotal for its potential applications in drug design and materials science.

Introduction: The Significance of the Pyridinone Core and Carbamate Functionality

Pyridinone derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry. Their intrinsic properties, such as acting as hydrogen bond donors and acceptors, make them ideal candidates for designing molecules that can interact with biological targets like enzymes and receptors.[1] The 2-pyridone structure, in particular, is a classic example of lactam-lactim tautomerism and is known to form hydrogen-bonded dimers.[4]

The subject of this guide, this compound, integrates this privileged pyridinone scaffold with a tert-butyl carbamate protecting group. Carbamates are crucial functional groups in organic synthesis and medicinal chemistry, often employed to protect amines or to modulate the physicochemical properties of a molecule.[5] Recent studies have highlighted the conformational rigidity of the carbamate backbone due to the delocalization of π-electrons, a factor that can influence the overall shape and biological activity of a molecule.[6][7]

A thorough understanding of the three-dimensional structure, electronic distribution, and spectroscopic signatures of this compound is essential for predicting its behavior in different chemical and biological environments. Theoretical calculations, particularly DFT, have become indispensable tools for such investigations, providing accurate predictions of molecular properties and complementing experimental data.[8][9] This whitepaper outlines a robust computational protocol for the in-silico characterization of this promising molecule.

Computational Methodology: A Justified Approach

The selection of an appropriate computational method is paramount for obtaining reliable theoretical results. Our approach is grounded in Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for systems of this size.

The Choice of Functional and Basis Set

For our calculations, we propose the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is a widely used functional that has demonstrated success in predicting the geometries and electronic properties of a broad range of organic and heterocyclic compounds.[10][11] It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems like the pyridinone ring.

The 6-311++G(d,p) basis set is chosen to accompany the B3LYP functional. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The inclusion of diffuse functions (++) is important for accurately modeling the lone pairs of electrons on the oxygen and nitrogen atoms, as well as any potential non-covalent interactions. The polarization functions (d,p) allow for the distortion of atomic orbitals, which is necessary for a correct description of chemical bonding.

This combination of B3LYP/6-311++G(d,p) has been successfully applied to the study of similar heterocyclic systems, providing results that are in good agreement with experimental data where available.[10]

Computational Workflow

The theoretical investigation will follow a systematic workflow, as depicted in the diagram below. Each step is designed to provide specific insights into the molecule's properties.

Figure 1: A schematic of the computational workflow.

Step-by-Step Protocol

-

Initial Structure Generation: A 3D model of this compound will be constructed using standard bond lengths and angles.

-

Geometry Optimization: The initial structure will be optimized to find the lowest energy conformation using the B3LYP/6-311++G(d,p) level of theory. This process will be performed without any symmetry constraints to allow for a full exploration of the potential energy surface.

-

Frequency Analysis: A frequency calculation will be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation will also provide the predicted infrared (IR) spectrum.

-

Spectroscopic Predictions:

-

IR Spectroscopy: The vibrational frequencies and intensities will be obtained from the frequency analysis.

-

NMR Spectroscopy: The nuclear magnetic shielding tensors will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. The chemical shifts will then be predicted relative to a standard reference compound (e.g., tetramethylsilane).

-

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP will be mapped onto the electron density surface to identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.

-

-

Conformational Analysis: The rotational barrier around the C-N bond of the carbamate will be investigated to understand the conformational flexibility of this group. This will involve a series of constrained geometry optimizations where the relevant dihedral angle is systematically varied.

Predicted Molecular Properties

Optimized Geometry

The geometry optimization is expected to reveal a largely planar pyridinone ring, consistent with the known structure of 2-pyridone.[4] The carbamate group, however, may exhibit some non-planarity, and its orientation relative to the pyridinone ring will be a key structural feature. The tert-butyl group, due to its steric bulk, will adopt a staggered conformation.

| Parameter | Predicted Value (Å or °) |

| Bond Lengths | |

| C=O (pyridinone) | Value |

| C=O (carbamate) | Value |

| C-N (pyridinone ring) | Value |

| C-N (carbamate) | Value |

| Bond Angles | |

| C-N-C (pyridinone ring) | Value |

| O-C-N (carbamate) | Value |

| Dihedral Angles | |

| C-C-N-C (carbamate) | Value |

| Note: The table above is a template for presenting the predicted geometric parameters. Actual values would be populated upon completion of the calculations. |

Spectroscopic Signatures

The predicted IR and NMR spectra will serve as a valuable reference for the experimental characterization of this molecule.

-

Infrared (IR) Spectrum: Key vibrational modes are expected to include:

-

N-H stretching of the pyridinone ring and the carbamate group.

-

C=O stretching of both the pyridinone and carbamate carbonyls. These are anticipated to be strong absorptions.

-

C-N stretching vibrations.

-

Vibrations associated with the tert-butyl group.

-

-

Nuclear Magnetic Resonance (NMR) Spectrum: The predicted 1H and 13C NMR chemical shifts will be crucial for structural elucidation. Distinct signals are expected for the protons and carbons of the pyridinone ring, the carbamate functionality, and the tert-butyl group.

Electronic Structure and Reactivity

The electronic properties of the molecule will provide insights into its reactivity and potential interactions.

Figure 2: A conceptual representation of the HOMO and LUMO.

-

Frontier Molecular Orbitals (HOMO and LUMO): The HOMO is expected to be localized primarily on the electron-rich pyridinone ring, while the LUMO may be distributed over the entire conjugated system. The energy gap between the HOMO and LUMO will provide a measure of the molecule's chemical stability and electronic excitation properties. A smaller gap generally suggests higher reactivity.[10]

-

Molecular Electrostatic Potential (MEP): The MEP map will likely show negative potential around the carbonyl oxygen atoms, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. The N-H protons will exhibit positive potential, highlighting their role as hydrogen bond donors.

Conclusion and Future Directions

This whitepaper has outlined a comprehensive theoretical framework for the study of this compound. The proposed DFT calculations will provide valuable, predictive data on the molecule's geometry, spectroscopic properties, and electronic structure. These in-silico results will serve as a critical foundation for future experimental work, guiding synthesis, purification, and characterization efforts. Furthermore, the detailed understanding of this molecule's conformational preferences and electronic landscape will be instrumental in evaluating its potential as a building block in the development of novel therapeutic agents and functional materials.

References

-

Hoffman Fine Chemicals. CAS 197229-63-3 | this compound. [Link]

-

The Journal of Organic Chemistry. DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. [Link]

-